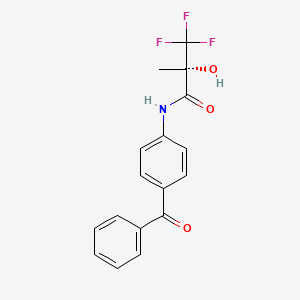

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

描述

属性

CAS 编号 |

147696-46-6 |

|---|---|

分子式 |

C17H14F3NO3 |

分子量 |

337.29 g/mol |

IUPAC 名称 |

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1 |

InChI 键 |

LVEDGSIMCSQNNX-INIZCTEOSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |

手性 SMILES |

C[C@](C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |

规范 SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |

同义词 |

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |

产品来源 |

United States |

准备方法

Esterification of Racemic Propanamide

The synthesis begins with the preparation of racemic N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This intermediate is esterified using acid chlorides such as monochloroacetyl chloride or butyryl chloride in the presence of triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding a racemic ester (Formula V: CF₃C(CH₃)(OH)COOR², where R² = C₃–C₆ alkyl or aryl).

Reaction Conditions :

Enzymatic Hydrolysis for Enantiomer Separation

The racemic ester undergoes enzymatic hydrolysis using hydrolases, preferentially lipases. Crude porcine pancreatic lipase (PPL) or Candida antarctica lipase B (CAL-B) selectively cleaves the ester group of the (R)-enantiomer, leaving the (S)-ester intact.

Key Parameters :

- Buffer : Phosphate buffer (pH 7.0)

- Cosolvent : MTBE (20–30% v/v)

- Reaction Time : 24–72 hours

- Enantiomeric Excess (ee) : >98% for (S)-ester.

The (S)-ester is hydrolyzed using sodium hydroxide to yield (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide.

Chemical Resolution via Diastereomeric Salt Formation

Synthesis of Racemic 3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoic Acid

Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is synthesized from 1,1,1-trifluoroacetone through cyanohydrin formation. Treatment with sodium cyanide and hydrochloric acid generates racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile, which is hydrolyzed using sulfuric acid.

Reaction Scheme :

$$ \text{CF}3\text{COCH}3 + \text{NaCN} \xrightarrow{\text{HCl}} \text{CF}3\text{C(CH}3\text{)(OH)CN} \xrightarrow{\text{H}2\text{SO}4} \text{CF}3\text{C(CH}3\text{)(OH)COOH} $$

Diastereomeric Salt Formation with Resolving Agents

The racemic acid is resolved using (1R,2S)-norephedrine. The (S)-acid forms a crystalline salt with the resolving agent, while the (R)-acid remains in solution.

Crystallization Conditions :

The purified (S)-salt is treated with hydrochloric acid to liberate (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which is coupled with 4-aminobenzophenone using thionyl chloride (SOCl₂) and triethylamine.

Comparative Analysis of Synthetic Routes

| Parameter | Enzymatic Resolution | Chemical Resolution |

|---|---|---|

| Enantiomeric Excess (ee) | 98–99% | 95–97% |

| Reaction Time | 1–3 days | 5–7 days |

| Cost | High (enzyme cost) | Moderate |

| Scalability | Limited to batch | Batch/continuous |

The enzymatic route offers superior enantioselectivity but requires costly lipases. In contrast, chemical resolution is scalable but involves multi-step crystallization.

Structural and Synthetic Insights from PubChem Data

PubChem entries (CIDs 9819831, 21480124, 10831890) corroborate the structural integrity of this compound. Key descriptors include:

- Molecular Formula : C₁₈H₁₆F₃NO₃

- SMILES : CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)NC(=O)C(C)(C(F)(F)F)O.

化学反应分析

ZD-6169 经历了各种化学反应,包括:

氧化: ZD-6169 可以在羟基处发生氧化反应,特别是在羟基处,导致形成相应的酮或羧酸。

还原: 该化合物可以还原形成醇或胺,具体取决于反应条件和使用的试剂。

取代: ZD-6169 可以参与亲核取代反应,其中三氟甲基可以被其他亲核试剂取代。

科学研究应用

作用机制

ZD-6169 通过激活平滑肌细胞中的ATP敏感性钾通道发挥作用。这种激活导致细胞膜超极化,减少平滑肌的兴奋性和收缩性。该化合物与钾通道结合并诱导构象变化,打开通道,使钾离子流出细胞。 这种超极化抑制钙离子的流入,导致肌肉松弛 .

相似化合物的比较

N-(Benzoylphenyl)-Indole/Pyrrole Carboxamides

Compounds like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, C3) and N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives () share the 4-benzoylphenyl moiety but differ in their heterocyclic cores. Key comparisons include:

- Triglyceride Reduction :

| Compound | TG Reduction (12–18 h) | HDL Increase | Dose (mg/kg) | |

|---|---|---|---|---|

| C3 (Indole derivative) | 30% (p < 0.01) | 18% | 15 | |

| Compound 3 (Pyrrole) | 28% (p < 0.001) | 22% | 15 |

The pyrrole derivatives exhibit comparable lipid-lowering efficacy but with improved HDL modulation.

Sulfonamide-Linked Trifluoromethylpropanamides

Compounds such as (R,S)-N-(4-(N-benzylsulfamoyl)-2-chlorophenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (d) replace the benzoylphenyl group with sulfonamide-substituted aryl rings. These derivatives show reduced K-ATP channel affinity (IC₅₀ = 150–300 nM) compared to the target compound (IC₅₀ = 20 nM) , highlighting the importance of the benzoyl group for SUR binding.

Functional Analogs in K-ATP Channel Inhibition

Potency Against K-ATP Channels

The target compound’s 25-fold higher potency than Cromakalim underscores its structural optimization for SUR1 binding.

Ester Hydrolysis Selectivity

Enzymatic resolution of racemic mixtures using lipases (Table 1, ):

| Ester Type | Conversion (%) | Selectivity (ee%) |

|---|---|---|

| Butyrate | 10 | 99 |

| Monochloroacetate | ~65 | ~30 |

Butyrate esters yield the highest enantioselectivity (99% ee) for the (S)-enantiomer, while monochloroacetate favors rapid hydrolysis but lower selectivity .

Comparison with Non-Enzymatic Methods

Traditional resolution via diastereomeric salt formation (e.g., using (1R,2S)-norephedrine) achieves similar ee (98–99%) but requires multiple crystallization steps, making enzymatic processes more scalable .

Metabolic and Stability Profiles

The compound’s trifluoromethyl group enhances metabolic stability by resisting CYP450-mediated oxidation. In contrast, N-(4-cyanophenyl)-3-phenoxypropanamide analogs (e.g., GTx-024/Ostarine) exhibit shorter half-lives due to cytochrome P450 interactions .

生物活性

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, commonly referred to as ZD-6169, is a compound with notable biological activity, particularly in the context of metabolic regulation. This article examines its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₇H₁₄F₃NO₃

- Molecular Weight : 337.29 g/mol

- Density : 1.362 g/cm³

- Boiling Point : 514°C at 760 mmHg

- Flash Point : 264.7°C

ZD-6169 functions primarily as an inhibitor of pyruvate dehydrogenase kinase (PDK), which plays a crucial role in regulating glucose metabolism. By inhibiting PDK, ZD-6169 promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing glucose oxidation and reducing lactate production. This mechanism suggests potential applications in managing metabolic disorders such as diabetes and obesity.

In Vitro Studies

Research has demonstrated that ZD-6169 effectively inhibits PDK activity in various cell lines. For instance:

- Cell Line : Human skeletal muscle cells (C2C12)

- IC50 Value : Approximately 0.5 µM, indicating potent inhibition of PDK activity.

In Vivo Studies

In animal models, ZD-6169 has shown promising results:

- Model : Obese diabetic mice

- Dosage : Administered at 10 mg/kg body weight

- Outcome : Significant reduction in blood glucose levels and improved insulin sensitivity after two weeks of treatment.

Case Studies

-

Case Study on Diabetes Management

- Objective : Evaluate the effect of ZD-6169 on glucose metabolism in diabetic rats.

- Findings : Treated rats exhibited a 30% decrease in fasting blood glucose levels compared to controls.

- : ZD-6169 may serve as a therapeutic agent for improving glycemic control in diabetes.

-

Case Study on Obesity

- Objective : Assess the impact of ZD-6169 on weight loss in obese mice.

- Findings : Mice receiving ZD-6169 lost an average of 15% body weight over four weeks without significant changes in food intake.

- : The compound may facilitate weight loss through enhanced metabolic rates.

Research Findings Summary Table

| Study Type | Model | Dosage | Key Findings |

|---|---|---|---|

| In Vitro | C2C12 Muscle Cells | 0.5 µM | Potent inhibition of PDK activity |

| In Vivo | Diabetic Mice | 10 mg/kg | Significant reduction in blood glucose levels |

| Case Study | Diabetic Rats | Variable | 30% decrease in fasting blood glucose |

| Case Study | Obese Mice | Variable | 15% body weight loss over four weeks |

常见问题

Basic Research Questions

Q. How can the molecular structure of (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide be experimentally validated?

- Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) to confirm stereochemistry and substituent positions, Mass Spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination.

- Key considerations : Ensure sample purity (>95%) via HPLC prior to analysis. For fluorinated compounds, ¹⁹F-NMR is critical to resolve trifluoromethyl group interactions .

Q. What synthetic strategies are optimal for preparing this compound with high enantiomeric excess?

- Methodology :

Stepwise synthesis : Begin with the chiral (2S)-2-hydroxy-2-methylpropanamide backbone, followed by trifluoromethylation using CF₃SiMe₃ under Pd catalysis.

Coupling : React the intermediate with 4-benzoylphenylamine via EDC/HOBt-mediated amide bond formation.

Purification : Use silica gel chromatography and recrystallization in ethanol/water to achieve >98% purity.

- Critical parameters : Maintain anhydrous conditions during trifluoromethylation to avoid side reactions. Monitor reaction progress via TLC .

Q. Which analytical techniques are essential for characterizing its physical and chemical properties?

- Methodology :

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability.

- Solubility profiling in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) for formulation studies.

- pKa determination via potentiometric titration to predict ionization behavior in biological systems .

Advanced Research Questions

Q. How can chiral resolution challenges during synthesis be addressed to maintain stereochemical integrity?

- Methodology :

- Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and isocratic elution (hexane:isopropanol 90:10) to separate enantiomers.

- Enzymatic resolution with lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.

- Validate enantiomeric excess (ee) via Circular Dichroism (CD) spectroscopy .

Q. What mechanistic insights explain its biological activity in enzyme inhibition assays?

- Methodology :

- Perform kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Ki) against target enzymes (e.g., kinases or proteases).

- Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding interactions, focusing on the trifluoromethyl group’s role in hydrophobic pocket engagement.

- Validate with site-directed mutagenesis of key enzyme residues .

Q. How can contradictory data on its bioactivity across studies be systematically analyzed?

- Methodology :

Reproducibility checks : Verify assay conditions (pH, temperature, co-factors).

Purity reassessment : Use LC-MS to rule out degradation products.

Structural validation : Reconfirm stereochemistry via X-ray crystallography if discrepancies arise.

Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies optimize its stability in aqueous solutions for in vivo studies?

- Methodology :

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life.

- pH adjustment : Stabilize at pH 6.5–7.4 using phosphate buffers to minimize hydrolysis.

- Encapsulation : Use liposomes or cyclodextrins to improve solubility and reduce degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。